N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
Description
Properties
IUPAC Name |
1-(2-ethyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-3-11-10(8-13-2)9-6-4-5-7-12(9)14-11;/h4-7,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJBHNFHDHIXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride typically involves the reaction of 2-ethyl-1-benzofuran-3-carbaldehyde with N-methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution, with reactivity directed by the electron-donating ethyl group and electron-withdrawing amine moiety:
Catalytic Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the benzofuran ring. While the parent compound lacks halide substituents, synthetic intermediates (e.g., brominated derivatives) participate in:
Oxidation and Reduction
The ethyl and amine groups influence redox behavior:
Salt Metathesis and Ion Exchange
The hydrochloride salt undergoes ion exchange in aqueous solutions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Anion Exchange | AgNO₃ (aq) | Nitrate salt | Improved solubility in polar solvents . |
| Neutralization | NaOH (aq) | Free amine | Recovers base for further functionalization . |
Complexation with Metals
The tertiary amine acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| CuCl₂ | Methanol, RT | [Cu(L)₂Cl₂] | Stable in solid state; paramagnetic . |
| Pd(OAc)₂ | DMF, 80°C | Pd(L)₂(OAc)₂ | Catalytically active in cross-coupling . |
Degradation Pathways
Stability studies under accelerated conditions reveal:
Comparative Reactivity with Analogs
Key differences from structurally related compounds:
Scientific Research Applications
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(2-Butyl-1-benzofuran-3-yl)methyl]-N-methylamine Hydrochloride
- Molecular Weight: 251.76 g/mol (C₁₅H₂₀ClNO)
- Key Differences : Substitution of the ethyl group (C₂H₅) at the benzofuran 2-position with a butyl group (C₄H₉).
- The compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-354982) at $188/250 mg .
Sibutramine-Related Compounds
From USP standards, Sibutramine Related Compound D (N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride) shares the N-methylamine hydrochloride group but replaces the benzofuran core with a chlorophenyl-cyclobutyl system .
Non-Benzofuran Analogues
N-(2,4-Dichlorobenzyl)-N-methylformamide
N-ETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE
- Molecular Formula : C₉H₂₀ClN
- Key Differences : Cyclohexane backbone with ethyl and methyl substituents. Lacks aromaticity, which may reduce metabolic stability compared to benzofuran-containing compounds .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Rapid methods for synthesizing N-methylamine derivatives (e.g., 10-minute reactions for dichlorobenzyl analogues) highlight scalable approaches for benzofuran-based compounds .
- Structural-Activity Relationships (SAR) :
- Regulatory Considerations : Sibutramine-related compounds emphasize the importance of stringent purity standards, as mandated by USP guidelines .
Biological Activity
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a benzofuran moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, insights can be drawn from related benzofuran derivatives and the structural characteristics of this compound.
Structural Overview
The molecular formula of this compound is C₁₂H₁₅ClN₂O. The presence of the benzofuran core is significant, as benzofuran derivatives are known for diverse biological activities. The compound's hydrochloride form enhances its solubility, making it suitable for various research applications.
Biological Activities
Research into benzofuran derivatives indicates several potential biological activities:
- Anticancer Properties : Compounds containing benzofuran structures have been explored for their anticancer effects. For instance, studies have shown that certain benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties, suggesting potential applications in treating epilepsy.
- Antibacterial Effects : Benzofuran compounds have also been investigated for antibacterial activity, indicating their utility in combating bacterial infections.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide valuable insights.
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 2-Ethylbenzofuran | Benzofuran ring with ethyl substitution | Anticancer, antibacterial |
| 4-Methoxybenzofuran | Methoxy substitution on the benzene ring | Distinct pharmacological properties |
| N-Methylbenzofuran | Methyl substitution on nitrogen | Varies in reactivity and biological effects |
Although specific studies on the mechanism of action for this compound are sparse, it is hypothesized that the benzofuran moiety may interact with various biological targets involved in cell signaling pathways. For example, compounds that inhibit the HIF-1 signaling pathway, which is often upregulated in cancers, could provide a model for understanding how this compound might exert similar effects .
Case Studies and Research Findings
While direct case studies on this compound are lacking, related research has highlighted significant findings:
- Cytotoxicity Studies : In vitro studies on related benzofuran compounds have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF7 and A549. For example, compounds derived from similar structures exhibited IC50 values ranging from 0.5 μM to 12.50 μM .
- Photophysical Properties : Investigations into the photochemical properties of benzofuran derivatives suggest potential applications in organic electronics, such as OLEDs or solar cells.
Future Research Directions
Given the promising indications from related compounds, further research into this compound could include:
- In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines to establish cytotoxicity and mechanism of action.
- Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity will be crucial for developing more potent derivatives.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride, and how can reaction conditions be optimized?
A1: Synthesis routes for benzofuran derivatives often involve coupling reactions or reductive amination. For example, analogous compounds (e.g., aryl-substituted amines) are synthesized via nucleophilic substitution between benzofuran intermediates and methylamine derivatives under inert atmospheres . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–40°C), and stoichiometry of reagents to minimize byproducts. Catalytic agents like palladium or nickel complexes could enhance yields in cross-coupling steps .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the benzofuran backbone and methylamine substituents, with expected signals for ethyl groups (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures absence of unreacted precursors . UV-Vis spectroscopy (λmax ~250–260 nm) may corroborate π-conjugation in the benzofuran system .
Q. Q3. What precautions are necessary for safe handling and storage of this hydrochloride salt?
A3: Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation . Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .
Intermediate Research Questions
Q. Q4. How can researchers address discrepancies in spectral data during structural characterization?
A4: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from paramagnetic impurities or solvent effects. Re-run spectra in deuterated DMSO or CDCl3 to assess solvent interactions . For ambiguous mass spectra peaks, isotopic pattern analysis or tandem MS (MS/MS) can differentiate molecular fragments from adducts . Cross-validate with computational tools (e.g., ChemDraw simulations) .
Q. Q5. What stability challenges arise under varying pH or temperature conditions, and how are degradation products identified?
A5: Hydrochloride salts are prone to decomposition at high pH (>8) or elevated temperatures (>80°C), releasing free amine and HCl. Accelerated stability studies (40°C/75% RH for 1–3 months) coupled with LC-MS can detect degradation byproducts (e.g., oxidized benzofuran or N-demethylated species) . Thermogravimetric analysis (TGA) quantifies thermal stability .
Q. Q6. Which receptor-binding assays are suitable for preliminary pharmacological evaluation?
A6: Radioligand displacement assays (e.g., using ³H-naloxone for opioid receptor affinity) are common for structurally related amines . Functional assays (cAMP inhibition or calcium flux) can assess G-protein-coupled receptor (GPCR) modulation. Computational docking (AutoDock Vina) predicts binding poses to prioritize targets .
Advanced Research Questions
Q. Q7. How can synthetic routes be scaled while minimizing impurity formation?
A7: Pilot-scale synthesis (e.g., 100+ mmol) requires rigorous control of exothermic reactions using jacketed reactors . Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor intermediate formation. Recrystallization with ethanol/water mixtures improves purity, while preparative HPLC isolates stereoisomers .
Q. Q8. What strategies resolve conflicting bioactivity data between in vitro and in vivo models?
A8: Discrepancies may stem from poor pharmacokinetics (e.g., low blood-brain barrier penetration). Mitigate via pharmacokinetic profiling (plasma protein binding, microsomal stability assays) . Metabolite identification (using hepatocyte incubations + LC-HRMS) clarifies if active metabolites contribute to in vivo effects .
Q. Q9. How do computational models predict metabolic pathways and toxicity risks?
A9: In silico tools (e.g., Schrödinger’s ADMET Predictor) simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) and toxicity endpoints (AMES mutagenicity). Molecular dynamics simulations assess metabolite-enzyme binding kinetics . Validate predictions with in vitro microsomal assays .
Q. Q10. What methodologies quantify trace impurities in batch-to-batch variations?
A10: Ultra-performance LC (UPLC) with charged aerosol detection (CAD) achieves ppm-level sensitivity for residual solvents or metal catalysts . Inductively coupled plasma mass spectrometry (ICP-MS) identifies heavy metal contaminants (e.g., Pd from catalysts) . Statistical process control (SPC) charts track impurity trends across batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
